molecular formula C7H6N4O2 B1489258 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1501328-96-6

6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1489258
CAS RN: 1501328-96-6
M. Wt: 178.15 g/mol
InChI Key: MTUYOQZQKOULHM-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound that has been studied for its potential use in the development of antitumor agents . It is a part of a series of novel hydrazide hydrochlorides of pyrazolo[1,5-a]pyrimidine carboxamides .


Synthesis Analysis

The synthesis of this compound involves the use of N,N-dimethylformamide and N,N-diisopropylethylamine, along with corresponding acid chlorides . The reaction mixture is allowed to attain under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrazolo[1,5-a]pyrimidine core . The structure–activity relationship study indicates that halogen substitution in the benzene ring of amide plays an important role in kinase inhibitory potency .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a series of steps . The compound has been found to exhibit low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase .

Scientific Research Applications

Synthesis and Biological Activities

6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been synthesized for various biological activities. Hong et al. (1976) described the synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases. These compounds exhibited moderate to significant growth inhibitory activities against cultured leukemia cells (Hong et al., 1976).

Anticancer Properties

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been investigated. Metwally and Deeb (2018) synthesized novel pyrazolo[4,3-c]pyridine derivatives, showing potent activity against breast, liver, and colon carcinoma cell lines (Metwally & Deeb, 2018).

Development of Receptor Tyrosine Kinase Inhibitors

7-Aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent multitargeted receptor tyrosine kinase inhibitors. Frey et al. (2008) discovered a series of these compounds that effectively inhibited vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).

Facile Synthesis Techniques

Tseng et al. (2019) developed a convenient one-pot acid-promoted synthesis method for 6-aminopyrazolo[3,4-d]pyrimidine, enhancing the efficiency of production for these compounds (Tseng et al., 2019).

Inhibitors of CK2 Kinase

Dowling et al. (2012) described the identification of 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidine as potent inhibitors of CK2 kinase. These inhibitors were identified through structure-guided hybridization and showed effects on Akt signaling and cell proliferation in vitro (Dowling et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .

Mode of Action

this compound interacts with its targets, the Aurora kinases, by inhibiting their activities . Some of the tested compounds exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The most potent compound in this series was found to be a potent inhibitor of Aurora A in an HTRF enzymatic assay with an IC50 as low as 23 nM .

Biochemical Pathways

The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors in transgenic mouse models .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of Aurora kinases, which leads to a decrease in the phosphorylation of their targets. This can result in the prevention of chromosomal instability, oncogenic transformation, tumor progression, and the development of chemoresistance .

Future Directions

The future directions for the study of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid involve further exploration of its potential as an antitumor agent . There is considerable interest in developing Aurora kinase inhibitors as antitumor agents, particularly Aurora A and Aurora B kinases .

Biochemical Analysis

Biochemical Properties

6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are serine/threonine kinases that are essential for cell division and are often overexpressed in cancer cells . The compound interacts with Aurora A and Aurora B kinases, inhibiting their activity and thereby disrupting the mitotic process. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells . The nature of these interactions involves the binding of this compound to the ATP-binding site of the kinases, preventing their phosphorylation activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation by disrupting the mitotic process through the inhibition of Aurora kinases . This leads to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, particularly those involved in cell division and survival . The compound also affects gene expression by altering the phosphorylation status of key regulatory proteins, thereby modulating the transcription of genes involved in cell cycle progression and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of Aurora kinases . This binding inhibits the kinase activity, preventing the phosphorylation of target proteins that are essential for mitotic progression . The inhibition of Aurora kinases leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis . Additionally, this compound may interact with other biomolecules, such as histone proteins, further influencing gene expression and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . Threshold effects have been identified, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may affect its activity and toxicity . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects . The interaction with metabolic enzymes may also impact the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and efficacy, as well as its potential side effects . The binding to transport proteins may also affect the compound’s stability and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with Aurora kinases and other target proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its efficacy and potential side effects, as well as its interactions with other biomolecules .

properties

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUYOQZQKOULHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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